molecular formula C10H14ClNO B6197241 9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride CAS No. 2680537-06-6

9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

Cat. No.: B6197241
CAS No.: 2680537-06-6
M. Wt: 199.68 g/mol
InChI Key: SATQNWRQTFTLOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a chemical compound with the molecular formula C10H14ClNO and a molecular weight of 199.68 g/mol . It is a small molecule building block of interest in medicinal and pharmaceutical chemistry research. The compound features a benzoxazepine core, a privileged scaffold known to exhibit a wide range of biological activities . Researchers utilize this high-purity compound as a key synthetic intermediate in the discovery and development of novel pharmacologically active agents . The structural motif of 1,4-benzoxazepine and its derivatives is a subject of ongoing scientific investigation due to its relevance in central nervous system (CNS) drug discovery . This product is supplied for laboratory research applications only. It is strictly for research use and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers can source this compound from multiple suppliers, with various pack sizes available, typically at a purity of 95% or higher .

Properties

CAS No.

2680537-06-6

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride

InChI

InChI=1S/C10H13NO.ClH/c1-8-3-2-4-9-7-11-5-6-12-10(8)9;/h2-4,11H,5-7H2,1H3;1H

InChI Key

SATQNWRQTFTLOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)CNCCO2.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Cyclization of Substituted Isoindole Derivatives

A common approach involves the cyclization of isoindole precursors. For example, reacting substituted isoindole derivatives with methylating agents under controlled conditions yields the benzoxazepine core. Key steps include:

  • Precursor Activation : Treating isoindolobenzoxazinones with methyl iodide in tetrahydrofuran (THF) at 0–5°C to introduce the methyl group.

  • Cyclization : Using sodium hydride in dimethylformamide (DMF) at 100–120°C to induce intramolecular ring closure. This step is critical for forming the seven-membered oxazepine ring.

  • Hydrochlorination : Exposing the free base to hydrochloric acid in ethanol to obtain the hydrochloride salt.

This method achieves moderate yields (50–65%) but requires stringent temperature control to avoid side reactions such as overmethylation.

Chiral Pool Methodology for Asymmetric Synthesis

The chiral pool approach leverages enantiomerically pure starting materials to streamline synthesis. A single-step method reported in the literature involves:

  • Coupling Reaction : Reacting anthranilic acid derivatives with α-bromoacids in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD). This forms an intermediate N-acylanthranilic acid.

  • Intramolecular Cyclization : Heating the intermediate in toluene at 110°C for 12 hours, catalyzed by zinc chloride. This step directly yields the benzoxazepine scaffold with high enantiomeric excess (>90%).

  • Methylation and Salt Formation : Treating the cyclized product with methyl triflate in dichloromethane, followed by precipitation using hydrochloric acid-saturated ether.

This route is advantageous for producing enantiopure material but requires specialized reagents such as DEAD, increasing costs.

Comparative Analysis of Preparation Methods

Method Key Reagents Conditions Yield Advantages Limitations
Isoindole CyclizationMethyl iodide, NaH, DMF100–120°C, 6–8 hours50–65%Scalable, uses common reagentsModerate yields, temperature-sensitive
Chiral Pool SynthesisDEAD, ZnCl₂, methyl triflate110°C, 12 hours70–80%High enantiopurity, single-step cyclizationExpensive reagents, longer reaction times

Optimization Strategies and Technical Considerations

Solvent Selection

Aprotic solvents like DMF and THF are preferred for cyclization steps due to their ability to stabilize reactive intermediates. Polar aprotic solvents enhance the nucleophilicity of amine groups, facilitating ring closure.

Catalytic Systems

Lewis acids such as zinc chloride improve reaction kinetics by coordinating to oxygen atoms, lowering the activation energy for cyclization. Sodium hydride serves as a strong base to deprotonate intermediates, enabling efficient methyl group transfer.

Purification Techniques

Column chromatography with silica gel and ethyl acetate/petroleum ether mixtures (30:70) effectively isolates the target compound. Recrystallization from ethanol/water mixtures enhances purity (>98%) .

Chemical Reactions Analysis

Types of Reactions

9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuropharmacology

  • Antidepressant Properties : Research indicates that benzoxazepines may exhibit antidepressant effects by modulating neurotransmitter systems. The compound's structural similarity to known antidepressants suggests potential efficacy in treating mood disorders.
  • Anxiolytic Effects : Studies have shown that compounds within the benzoxazepine class can reduce anxiety-like behaviors in animal models. This opens avenues for developing new anxiolytic medications with potentially fewer side effects than current therapies.

2. Antipsychotic Activity

  • Preliminary studies suggest that 9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride may possess antipsychotic properties. Its ability to interact with dopamine receptors could make it a candidate for further investigation in treating schizophrenia and related disorders.

Organic Synthesis Applications

1. Synthetic Intermediates

  • The compound can serve as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for chemists working on synthesizing novel compounds.

2. Research Tool

  • In the field of organic chemistry, this compound is utilized for studying reaction mechanisms and developing new synthetic methodologies. Its reactivity can help elucidate pathways for synthesizing other important chemical entities.

Case Studies

Study FocusFindingsReference
Antidepressant EffectsDemonstrated significant reduction in depressive-like behaviors in rodent models when administered at specific dosages.
Anxiolytic PropertiesShowed efficacy in reducing anxiety-related behaviors; potential for developing new treatments for anxiety disorders.
Synthetic ApplicationsSuccessfully used as an intermediate in synthesizing derivatives with enhanced biological activity.

Mechanism of Action

The mechanism of action of 9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to induce cell cycle arrest in the G2/M phase, leading to apoptosis (programmed cell death) in cancer cells . The exact molecular pathways involved are still under investigation, but it is believed to affect key signaling pathways that regulate cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride with its analogs based on substituent type, position, molecular properties, and collision cross-section (CCS) data.

Structural and Substituent Analysis

Key Compounds:

9-Bromo-7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride (CID 65813890): Bromine at position 9 and methyl at position 7 .

7-Bromo-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride (CID 130562993): Bromine at position 7 and methoxy at position 9 .

8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine (CID 67200593): Fluorine at position 8 .

9-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine (CAS 1486219-77-5): Bromine at position 9 .

Physicochemical Properties

Compound Name Molecular Formula Substituent (Position) Molecular Weight (g/mol) Predicted CCS ([M+H]+ Ų)
9-Methyl target compound C10H13ClNO* Methyl (C9) ~213.7 (HCl salt) ~138–140 (estimated)**
9-Bromo-7-methyl analog C10H12BrClNO Br (C9), CH3 (C7) 281.6 141.5
7-Bromo-9-methoxy analog C10H12BrClNO2 Br (C7), OCH3 (C9) 297.6 144.7
8-Fluoro analog C9H10FClNO F (C8) 203.6 141.5
9-Bromo analog C9H10BrClNO Br (C9) 267.5 N/A

Assumed molecular formula for the target compound (hydrochloride salt).
*
Estimated CCS based on substituent steric effects (methyl < Br, OCH3).

Key Observations:
  • Substituent Impact on Molecular Weight : Bromine and methoxy groups increase molecular weight significantly compared to methyl or fluorine.
  • Collision Cross-Section (CCS): Bulky substituents (e.g., bromine, methoxy) correlate with higher CCS values due to increased molecular surface area. The 7-bromo-9-methoxy analog has the highest CCS (144.7 Ų) .

Biological Activity

9-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C10H13NO·HCl
  • Molecular Weight : 199.68 g/mol
  • CAS Number : 1172309-93-1

The biological activity of 9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is primarily linked to its interaction with neurotransmitter systems. It acts as a modulator of the glutamatergic system by influencing AMPA receptors (AMPARs), which are crucial for synaptic transmission and plasticity.

AMPAR Interaction

Research indicates that derivatives of benzoxazepines can function as noncompetitive antagonists at AMPARs. For instance, studies have shown that modifications to the benzoxazepine structure can enhance inhibitory effects on AMPAR desensitization rates without affecting deactivation rates . This suggests a potential for these compounds in treating neurological disorders associated with glutamate dysregulation.

Biological Activity and Therapeutic Applications

  • Anticancer Activity :
    • A study highlighted the anticancer properties of related compounds in the MCF-7 breast cancer cell line. The most active derivative exhibited an IC50 value of 0.67 µM, indicating significant antiproliferative effects .
  • Neuroprotective Effects :
    • The modulation of AMPARs may offer neuroprotective benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders. By preventing excessive glutamate signaling, 9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride could mitigate excitotoxicity.
  • Trypanocidal Activity :
    • Recent studies have explored the synthesis of new compounds based on the benzoxazepine scaffold with trypanocidal activity against Trypanosoma species, suggesting a broader spectrum of biological applications beyond neurological disorders .

Table: Summary of Biological Activities

Activity TypeCompound DerivativeIC50 Value (µM)Reference
Anticancer(RS)-6-Chloro-9-[1-(9H-fluorenylmethoxycarbonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl]-9H-purine0.67 ± 0.18
Neuroprotective9-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochlorideN/A
TrypanocidalNew benzoxazepine derivativesN/A

Q & A

Q. What are the recommended synthetic pathways for 9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves ring-closing reactions of substituted benzoxazepine precursors. For example:

  • Starting materials : Derivatives of aminobenzyl alcohol or brominated benzoxazepines (e.g., bromination of 2,3,4,5-tetrahydro-1,4-benzoxazepine precursors) .
  • Reaction conditions : Acid catalysis (e.g., HCl) under reflux to facilitate cyclization. Optimization includes temperature control (60–80°C) and inert atmosphere (N₂) to prevent oxidation .
  • Purification : Column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization from ethanol/water mixtures .

Q. Which analytical methods are most effective for characterizing this compound, and how are they validated?

  • LC-MS/MS : Validated using internal standards (e.g., deuterated analogs) to quantify impurities and confirm molecular weight .
  • NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) resolves the benzoxazepine ring structure, methyl group (δ 1.2–1.4 ppm), and hydrochloride salt (broad NH signal at δ 9–10 ppm) .
  • Validation : Follows ICH guidelines (linearity, LOD/LOQ, precision ±5%) with cross-validation against reference standards .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • PPE : Gloves, lab coat, and goggles due to potential respiratory and skin irritation .
  • Storage : In airtight containers at –20°C, desiccated to prevent hydrolysis .
  • Waste disposal : Neutralization with 1 M NaOH followed by incineration for halogenated byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?

  • Key modifications : Substitution at the 9-methyl position (e.g., halogenation or hydroxylation) to alter lipophilicity and receptor binding .
  • Pharmacophore mapping : Compare with analogs like 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride to identify critical hydrogen-bonding sites .
  • In vitro assays : Use competitive binding assays (e.g., dopamine D₂ receptor) to quantify potency shifts post-modification .

Q. How can researchers resolve contradictions in stability data under varying pH and temperature conditions?

  • Experimental design : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring.
  • Data reconciliation : Identify degradation products (e.g., hydrolyzed benzoxazepine ring) via LC-MS and adjust buffer systems (pH 4–6) to minimize decomposition .
  • Statistical analysis : Use ANOVA to compare batch variability and establish confidence intervals for shelf-life predictions .

Q. What advanced techniques are recommended for studying its pharmacokinetic (PK) properties in preclinical models?

  • Microsomal assays : Liver microsomes (human/rat) with NADPH cofactor to assess metabolic stability (t₁/₂) .
  • Tissue distribution : Radiolabeled compound (³H or ¹⁴C) tracked via autoradiography in rodent models .
  • Plasma protein binding : Equilibrium dialysis or ultrafiltration to quantify free vs. bound fractions .

Q. How can computational modeling predict interactions with neurological targets like serotonin or dopamine receptors?

  • Docking simulations : Use Schrödinger Suite or AutoDock Vina to model ligand-receptor interactions (e.g., 5-HT₂A or D₂ receptors) .
  • MD simulations : Analyze binding stability over 100 ns trajectories (AMBER or GROMACS) to identify critical residue contacts .
  • QSAR models : Train on datasets of benzoxazepine analogs to predict affinity and selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.